molecular formula C7H3BrF3NO3 B1459747 1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene CAS No. 1805525-05-6

1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene

Cat. No. B1459747
CAS RN: 1805525-05-6
M. Wt: 286 g/mol
InChI Key: LOUVZPZKTLFUKD-UHFFFAOYSA-N
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Description

1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene is a synthetic compound that has been used in a variety of scientific research applications. It is a nitrobenzene derivative that is composed of benzene, bromine, fluorine, and nitro groups. It has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis. It has also been used in the synthesis of various organic compounds.

Mechanism Of Action

1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene acts as a ligand in coordination chemistry. In this process, it binds to a metal ion and forms a coordination complex. This coordination complex can then be used in a variety of reactions, such as organic synthesis and the synthesis of various organic compounds.
Biochemical and Physiological Effects
1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene has not been studied in detail for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent and is therefore likely to have some toxic effects.

Advantages And Limitations For Lab Experiments

1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene has several advantages for use in lab experiments. It is a strong oxidizing agent, which makes it useful for a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is also a strong oxidizing agent, which can be hazardous if not handled properly.

Future Directions

1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene has a variety of potential future applications. It could be used in the synthesis of various pharmaceuticals, such as antifungal agents, and in the synthesis of various polymers. It could also be used as a catalyst in organic synthesis and in the synthesis of various organic compounds. Additionally, further research could be conducted to determine the biochemical and physiological effects of this compound.

Scientific Research Applications

1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and in the synthesis of various organic compounds. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, and in the synthesis of various polymers.

properties

IUPAC Name

3-bromo-1-(difluoromethoxy)-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-5-3(12(13)14)1-2-4(6(5)9)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUVZPZKTLFUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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